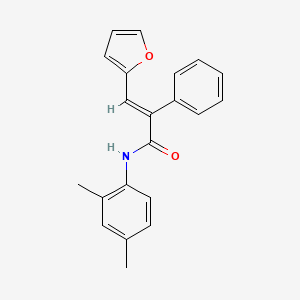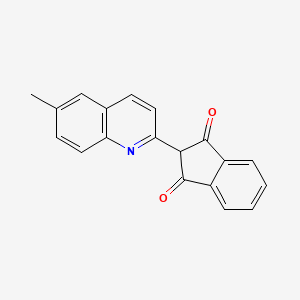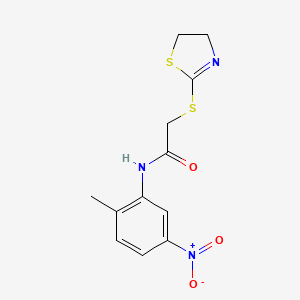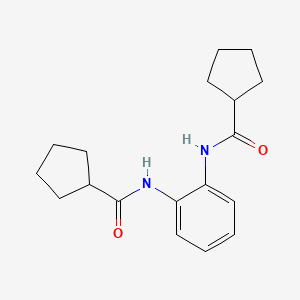
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide, also known as BCCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCCA belongs to the class of cyclohexylacetamide derivatives and is known for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide is still not fully understood. However, it is believed that 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide is also known to modulate the activity of ion channels and receptors involved in pain signaling.
Biochemical and physiological effects:
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has been shown to have a favorable safety profile with minimal toxicity in animal studies. It is rapidly absorbed and metabolized in the liver, and its metabolites are excreted in the urine. 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has also been found to have a long half-life, which may be beneficial for sustained therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its effects can be readily measured in animal models of inflammation and pain. However, 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has some limitations, including its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide research. One area of interest is the development of novel formulations of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide that can improve its solubility and bioavailability. Another potential direction is the investigation of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide's effects on other diseases, such as cancer and neurodegenerative disorders. Additionally, the development of selective 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide analogs that target specific pain pathways may hold promise for the treatment of chronic pain.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide involves the reaction of 4-bromo-2-chlorophenol with cyclohexylamine, followed by the addition of acetic anhydride. The reaction is carried out under reflux in the presence of a catalyst such as pyridine. The resulting product is then purified through recrystallization to obtain pure 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide has also been investigated for its potential use in the treatment of neuropathic pain, osteoarthritis, and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c15-10-6-7-13(12(16)8-10)19-9-14(18)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZKTGGUJCRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclohexylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)

![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)



![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)
